![molecular formula C6H13ClFNO B2616451 [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride CAS No. 2344685-26-1](/img/structure/B2616451.png)

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

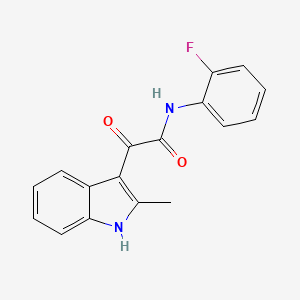

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclobutane derivative that has a unique structure, and its synthesis method has been extensively studied.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Science

Compounds with complex structures, such as "[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride," often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials. For instance, the review by Liew et al. (2020) on the structure—activity relationship of antimetastatic compounds highlights the importance of different functional groups (e.g., fluoro, methoxy, methyl) in influencing the biological activity of compounds (Liew, S. K., Malagobadan, S., Arshad, N., & Nagoor, N. H., 2020). Such insights are crucial for designing and synthesizing new compounds with enhanced efficacy and reduced toxicity.

Environmental and Toxicological Studies

The environmental fate and toxicity of chemicals, including those similar to "this compound," are of significant concern. Research on the toxicity and biological role of methanol and ethanol by Pohanka (2015) provides a comprehensive overview of the effects of simple alcohols on human health, highlighting the delicate balance between their uses in various applications and the potential risks they pose (Pohanka, M., 2015). This research is relevant for understanding the safety and environmental impact of related chemical compounds.

Advanced Catalysis and Chemical Reactions

The use of catalysts to facilitate chemical reactions is a critical area of research. Studies like the one on the methanol-air fuel cell by Hampson et al. (1979) explore methanol oxidation mechanisms, which are relevant for energy production and the development of green technologies (Hampson, N. A., Willars, M. J., & McNicol, B. D., 1979). Understanding these mechanisms can inform the development of more efficient and environmentally friendly chemical processes.

Eigenschaften

IUPAC Name |

[3-(aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-6(4-8)1-5(2-6)3-9;/h5,9H,1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROVYCUNDYQYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CN)F)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cinnamyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2616376.png)

![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616381.png)

![9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride](/img/structure/B2616384.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2616385.png)

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2616389.png)

![Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2616390.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2616391.png)